molecular formula C9H11IN2O B10903519 1-Cyclopentyl-3-iodo-1H-pyrazole-4-carbaldehyde

1-Cyclopentyl-3-iodo-1H-pyrazole-4-carbaldehyde

Cat. No.: B10903519
M. Wt: 290.10 g/mol
InChI Key: XOFQCNNAGBTMBA-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-iodo-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C9H11IN2O It is a derivative of pyrazole, characterized by the presence of a cyclopentyl group, an iodine atom, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentyl-3-iodo-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde with iodine in the presence of a suitable oxidizing agent. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours until the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-iodo-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Cyclopentyl-3-iodo-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopentyl-3-iodo-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-iodo-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The iodine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C9H11IN2O

Molecular Weight

290.10 g/mol

IUPAC Name

1-cyclopentyl-3-iodopyrazole-4-carbaldehyde

InChI

InChI=1S/C9H11IN2O/c10-9-7(6-13)5-12(11-9)8-3-1-2-4-8/h5-6,8H,1-4H2

InChI Key

XOFQCNNAGBTMBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)I)C=O

Origin of Product

United States

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